Benzyltriphenyltin
Description
Properties
CAS No. |
2847-58-7 |
|---|---|
Molecular Formula |
C25H22Sn |
Molecular Weight |
441.2 g/mol |
IUPAC Name |
benzyl(triphenyl)stannane |
InChI |
InChI=1S/C7H7.3C6H5.Sn/c1-7-5-3-2-4-6-7;3*1-2-4-6-5-3-1;/h2-6H,1H2;3*1-5H; |
InChI Key |
QRDHEUGWMQEUHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyltriphenyltin can be synthesized through various methods. One common approach involves the reaction of benzyl halides with triphenyltin hydride under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, this compound is often produced using microwave irradiation techniques. This method involves the reaction of benzyl bromides with triphenyltin hydride in the presence of THF at around 60°C for approximately 30 minutes. This approach is favored for its efficiency and high yield, often achieving quantitative yields of 87-98% .
Chemical Reactions Analysis
Bond Cleavage and Transmetallation Reactions
Benzyltriphenyltin undergoes selective bond cleavage in the presence of sodium metal in liquid ammonia. The Sn–benzyl bond (BDE = 163 kJ/mol) cleaves preferentially over Sn–Ph bonds (BDE = 347 kJ/mol) due to its lower dissociation energy . This reaction generates a benzyl anion and a triphenyltin anion:
The benzyl anion can subsequently react with electrophiles like chlorobenzenes to form substituted products .
Migratory Reactions in Transmetallation
In reactions with SnCl₄ or SnMe₂Cl₂, this compound forms pentacoordinated tin complexes. For example:
The benzyl group migrates from tin to nitrogen in the presence of amines, yielding hybrid organotin-amine complexes .
Radical Generation and Reactivity
This compound participates in radical chain reactions. Upon homolytic cleavage of the Sn–benzyl bond, it generates benzyl radicals, which react with alkenes or alkynes to form coupled products. For example:
These radicals are critical in synthesizing unsymmetrical biaryls via Pd(0)-catalyzed cross-coupling reactions .
Comparative Bond Dissociation Energies
The reactivity of this compound is governed by bond strength disparities:
| Bond Type | Bond Dissociation Energy (kJ/mol) | Reactivity Trend |
|---|---|---|
| Sn–Ph (Ph₃Sn–Ph) | 347 | Least reactive |
| Sn–Me (Ph₃Sn–Me) | 259–272 | Moderately reactive |
| Sn–Bz (Ph₃Sn–Bz) | 163 | Most reactive (cleavage) |
Stability and Handling Considerations
Scientific Research Applications
Chemistry
Benzyltriphenyltin serves as a catalyst in various organic synthesis reactions. It is particularly useful in nucleophilic substitution reactions and the formation of carbon-carbon bonds. Its reactivity allows for the construction of complex organic molecules, making it a valuable reagent in synthetic chemistry.
Biology
Research has indicated that this compound exhibits biological activity, including antifungal properties and cytotoxic effects against certain cancer cell lines. These effects are believed to arise from its ability to disrupt cellular membranes or interfere with metabolic pathways due to its tin content.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell growth at specific concentrations. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting its potential as an antitumor agent.
Medicine
Ongoing research is exploring the use of this compound in drug delivery systems, particularly for targeted therapies in cancer treatment. Its ability to interact with proteins may facilitate the development of novel drug formulations that enhance therapeutic efficacy while minimizing side effects.
Industry
In industrial applications, this compound is utilized in the production of organic light-emitting diodes (OLEDs) and other advanced materials. Its unique electronic properties make it suitable for applications in electronics and materials science.
Comparative Analysis of Organotin Compounds
This compound belongs to a broader class of organotin compounds that share structural similarities but differ in their substituents and reactivity profiles. Below is a comparative table highlighting key characteristics:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| Triphenyltin | Triphenyltin | Commonly used as a reagent in organic synthesis; highly stable. |
| Benzyltributyltin | Trialkyl Tin | More soluble in organic solvents; used in similar synthetic applications. |
| Phenyltrimethylstannane | Trimethyl Tin | Less sterically hindered; reacts differently compared to benzyl derivatives. |
| Dibutyltin dichloride | Dialkyl Tin | Used primarily in PVC stabilization; exhibits different biological properties. |
Mechanism of Action
The mechanism of action of benzyltriphenyltin involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and alter their conformation, leading to changes in their activity. This interaction is crucial for its biocidal properties and its potential use in medical applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Differences
Benzyltriphenyltin differs from other organotin compounds by its benzyl substituent. For example:
- Triphenyltin hydroxide (CAS 76-87-9) : Contains a hydroxyl (-OH) group instead of benzyl. This substitution enhances its polarity, making it soluble in polar solvents and effective as a fungicide .
- Triphenyltin chloride (CAS 639-58-7) : Features a chlorine atom, increasing its reactivity in Stille coupling reactions .
It is used as a phase-transfer catalyst or in Wittig reactions, highlighting how substituent electronegativity (P vs. Sn) dictates reactivity .
Physicochemical Properties
The table below summarizes key differences:
| Compound | CAS Number | Molecular Formula | Key Properties | Applications |
|---|---|---|---|---|
| This compound | Not provided* | (C₆H₅)₃Sn(CH₂C₆H₅) | Likely high thermal stability | Polymer stabilizer, research reagent |
| Triphenyltin hydroxide | 76-87-9 | (C₆H₅)₃SnOH | Polar, soluble in ethanol | Fungicide, antifouling agent |
| Benzyltriphenylphosphonium bromide | 1779-49-3 | (C₆H₅)₃P(CH₂C₆H₅)Br | Hygroscopic, ionic | Wittig reaction catalyst |
Research Findings and Limitations
- Toxicity Concerns: Organotin compounds like triphenyltin hydroxide are regulated due to environmental toxicity; this compound may share similar ecological risks .
- Data Gaps : The provided evidence lacks spectral or thermodynamic data for this compound, limiting direct comparison with its analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing high-purity Benzyltriphenyltin, and how can impurities be minimized?
- Methodological Answer : this compound is typically synthesized via transmetallation or Grignard reagent reactions. For purity optimization:
- Use inert atmosphere techniques (argon/glovebox) to prevent oxidation.
- Purify intermediates via vacuum distillation or recrystallization.
- Validate purity using , , and elemental analysis.
- Monitor reaction conditions (temperature, stoichiometry) to suppress byproducts like triphenyltin chloride .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Methodological Answer :
- Handling : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. Implement engineering controls (e.g., local exhaust ventilation) to limit airborne particulates .
- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at ≤4°C to prevent hydrolysis or oxidative degradation. Avoid contact with moisture or strong acids .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?
- Methodological Answer :
- NMR Spectroscopy : identifies tin coordination environments (δ ~0 to +200 ppm). and resolve aromatic/benzyl proton environments.
- X-ray Crystallography : Determines molecular geometry and Sn-C bond lengths.
- FT-IR : Confirms absence of hydroxyl groups (if anhydrous conditions are maintained) .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence this compound’s reactivity in Stille coupling reactions?
- Methodological Answer :
- Experimental Design :
Synthesize derivatives with electron-withdrawing/donating groups (e.g., -NO, -OMe) on the benzyl or phenyl rings.
Compare coupling rates with aryl halides using kinetic studies (GC-MS monitoring).
Correlate reactivity trends with Hammett parameters or DFT-calculated LUMO energies.
- Data Analysis : Use linear free-energy relationships (LFERs) to quantify substituent effects. Address contradictions in literature by standardizing substrates and solvents .
Q. What strategies resolve contradictions in reported toxicity profiles of this compound across in vitro studies?
- Methodological Answer :
- Meta-Analysis : Systematically compare studies for variables like cell lines, exposure durations, and solvent carriers (e.g., DMSO vs. ethanol).
- Controlled Replication : Repeat assays under harmonized protocols (e.g., ISO 10993-5 for cytotoxicity).
- Statistical Validation : Apply ANOVA or mixed-effects models to isolate confounding factors (e.g., impurity levels) .
Q. How can computational chemistry predict this compound’s catalytic behavior in novel reaction systems?
- Methodological Answer :
- Modeling Workflow :
Optimize geometry using density functional theory (DFT, e.g., B3LYP/def2-SVP).
Calculate transition-state energies for proposed mechanisms (e.g., oxidative addition vs. transmetallation).
Validate predictions with kinetic isotope effects (KIEs) or stereochemical probes.
- Limitations : Address discrepancies between theoretical and experimental outcomes by refining solvation models or exploring alternative pathways .
Data Presentation Guidelines
Include tables summarizing key findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
